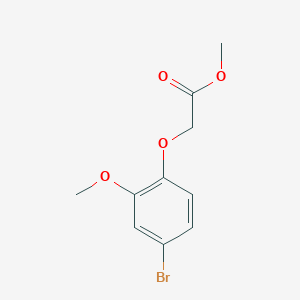
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is an organic compound that belongs to the class of aryloxyacetates It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Formation of methoxyphenoxyethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo further chemical transformations. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenoxy)acetate
- Methyl 4-(4-bromophenoxy)benzoate
- 1-(3-Bromophenoxy)acetone
Uniqueness
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |
Clave InChI |
QWFCEOHPCQLVAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
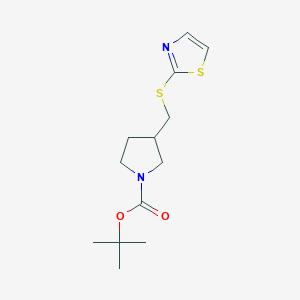
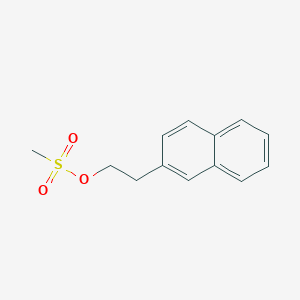
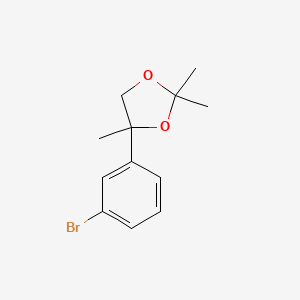
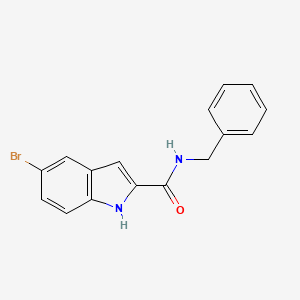
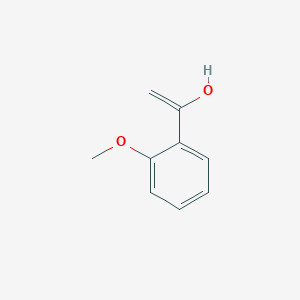
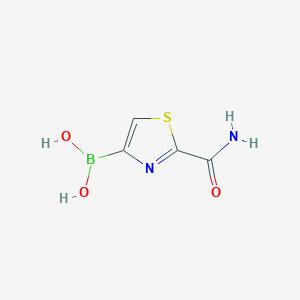
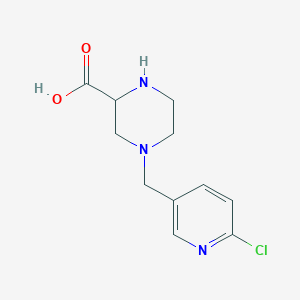
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)

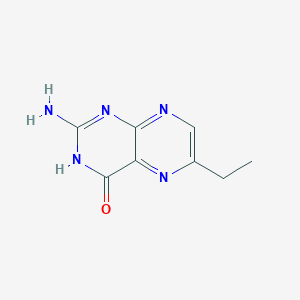
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
